N-(3,4-Dimethoxybenzylidene)aniline
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Overview
Description
N-(3,4-Dimethoxybenzylidene)aniline: is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol . It is a Schiff base derived from the condensation of 3,4-dimethoxybenzaldehyde and aniline. This compound is characterized by the presence of an imine group (C=N) and two methoxy groups attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3,4-Dimethoxybenzylidene)aniline is typically synthesized through a condensation reaction between 3,4-dimethoxybenzaldehyde and aniline . The reaction is carried out in an organic solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized products.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the methoxy groups.
Scientific Research Applications
N-(3,4-Dimethoxybenzylidene)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)aniline involves its interaction with various molecular targets. The imine group (C=N) can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also contribute to its activity by influencing its electronic properties and interactions with enzymes and receptors .
Comparison with Similar Compounds
- N-(2,5-Dimethoxybenzylidene)aniline
- N-(3,4-Dichlorobenzylidene)aniline
- N-(4-Chloro-3,4-dimethoxybenzylidene)aniline
Comparison: N-(3,4-Dimethoxybenzylidene)aniline is unique due to the presence of both methoxy groups on the benzene ring, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct electronic properties and steric effects, leading to varied applications and effectiveness in different fields .
Properties
CAS No. |
27895-67-6 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
KCSFGCVDFUCOIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)OC |
Origin of Product |
United States |
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